molecular formula C11H9FN2O2 B1444991 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1178280-85-7

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B1444991
CAS RN: 1178280-85-7
M. Wt: 220.2 g/mol
InChI Key: OYVMRLAXKSOIEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be visualized using tools like NIST Chemistry WebBook . It is essential to understand the arrangement of atoms, bond angles, and functional groups to predict its properties and interactions.

Scientific Research Applications

Medicine: Antiviral and Antitumor Applications

This compound has shown promise in the medical field, particularly in the development of antiviral and antitumor agents. The pyrazole moiety, a core structure in this compound, is known to bind with high affinity to multiple receptors, which is crucial for the synthesis of derivatives with potential therapeutic effects .

Agriculture: Pesticide Development

In agriculture, the compound’s derivatives could be utilized in the synthesis of pesticides. The pyrazole ring is a common scaffold in the design of new agrochemicals due to its stability and bioactivity, which can be tailored to target specific pests or diseases affecting crops .

Material Science: Ligand Synthesis for Complex Materials

The benzoic acid moiety of this compound makes it a valuable intermediate in material science. It can act as a ligand or a building block for complex materials, potentially contributing to the development of new polymers or advanced materials with specific properties .

Environmental Science: Pollutant Degradation

In environmental science, derivatives of this compound could be explored for their ability to degrade pollutants. The structural components of the compound may interact with contaminants, facilitating their breakdown and removal from the environment .

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in biochemistry for enzyme inhibition. By modifying specific functional groups, it could be designed to inhibit enzymes that are key to the progression of certain diseases, providing a pathway for new drug development .

Pharmacology: Drug Synthesis and Enhancement

In pharmacology, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid could be used to synthesize new drugs or enhance the properties of existing ones. Its molecular framework allows for the creation of compounds with improved efficacy, stability, or reduced side effects .

properties

IUPAC Name

2-fluoro-4-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-9(11(15)16)10(12)4-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVMRLAXKSOIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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